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Compound of Interest

Compound Name:
2-Bromo-3-(3,4-

dimethoxyphenyl)-1-propene

Cat. No.: B1334067 Get Quote

Technical Guide: 2-Bromo-3-(3,4-
dimethoxyphenyl)-1-propene
Disclaimer: Direct experimental data for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is not

readily available in the reviewed scientific literature. This guide has been developed by

leveraging established chemical principles and extrapolating data from structurally analogous

compounds. The content herein, including physicochemical properties, spectroscopic data, and

experimental protocols, should be considered theoretical and requires experimental validation.

Molecular Structure and Physicochemical
Properties
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is a substituted aromatic alkene. The molecule

consists of a 3,4-dimethoxyphenyl group attached to a 2-bromo-1-propene moiety. The

presence of the vinyl bromide and the dimethoxy-substituted benzene ring dictates its chemical

reactivity and potential applications.

Molecular Structure
Chemical Formula: C₁₁H₁₃BrO₂

Structure:
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(Note: This is a 2D representation of the molecule)

Physicochemical Data (Predicted)
The following table summarizes the predicted physicochemical properties of the target

molecule, estimated from data for structurally related compounds such as 4-allylveratrole (3-

(3,4-dimethoxyphenyl)-1-propene) and other bromoalkenes.

Property Predicted Value

Molecular Weight 257.12 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point ~280-300 °C (at 760 mmHg)

Density ~1.3 g/cm³

Solubility

Insoluble in water; Soluble in common organic

solvents (e.g., ethanol, dichloromethane, diethyl

ether)

Refractive Index ~1.57

Proposed Synthesis
A plausible and direct synthetic route to 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is the

allylic bromination of the readily available starting material, 4-allylveratrole (also known as

methyl eugenol).

Synthetic Workflow
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The proposed synthesis involves the reaction of 4-allylveratrole with N-bromosuccinimide

(NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or

azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCl₄) or

dichloromethane (CH₂Cl₂).

4-Allylveratrole

Allylic Bromination

N-Bromosuccinimide (NBS)
Radical Initiator (AIBN/BPO)

Solvent (CCl₄)

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene Work-up & Purification
(Filtration, Washing, Chromatography)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

Experimental Protocol (Hypothetical)
Reaction Setup: To a solution of 4-allylveratrole (1 equivalent) in anhydrous carbon

tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of

azobisisobutyronitrile (AIBN, 0.02 equivalents).

Reaction Execution: Heat the mixture to reflux (approximately 77°C) and monitor the reaction

progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the

succinimide byproduct.

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any

remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure.

Final Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield the pure 2-Bromo-3-(3,4-dimethoxyphenyl)-1-
propene.
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Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of the individual

structural components of the molecule.

Spectroscopy Predicted Data

¹H NMR

δ (ppm): 6.80-6.90 (m, 3H, Ar-H), 5.60 (s, 1H,

=CH₂), 5.40 (s, 1H, =CH₂), 3.88 (s, 3H, OCH₃),

3.86 (s, 3H, OCH₃), 3.65 (s, 2H, Ar-CH₂)

¹³C NMR
δ (ppm): 149.2, 148.5, 132.0, 128.5, 121.0,

120.5, 112.0, 111.5, 56.0 (2C), 45.0

IR (Infrared)

ν (cm⁻¹): 3075 (=C-H stretch), 2960, 2835 (C-H

stretch), 1630 (C=C stretch), 1590, 1515

(aromatic C=C stretch), 1260, 1030 (C-O

stretch), 880 (=C-H bend), 650 (C-Br stretch)

Mass Spec (EI)
m/z (%): 258/256 ([M]⁺), 177 ([M-Br]⁺), 151 ([M-

CH₂CBr]⁺)

Reactivity and Potential Applications
The dual functionality of a vinyl bromide and an electron-rich aromatic ring makes 2-Bromo-3-
(3,4-dimethoxyphenyl)-1-propene a versatile intermediate in organic synthesis.

Reactivity Profile
Vinyl Bromide Moiety: The carbon-bromine bond on the sp²-hybridized carbon is susceptible

to various transition-metal-catalyzed cross-coupling reactions.[1][2][3] This allows for the

introduction of a wide range of substituents at this position.

Allylic Position: The methylene group adjacent to the aromatic ring is activated and can be a

site for further functionalization.

Aromatic Ring: The electron-donating methoxy groups activate the aromatic ring towards

electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and

para to the methoxy groups.
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Potential Reaction Pathways
The vinyl bromide functionality is a key handle for molecular elaboration through various cross-

coupling reactions.

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

Suzuki Coupling
(R-B(OH)₂ / Pd catalyst)

Heck Coupling
(Alkene / Pd catalyst)

Stille Coupling
(R-SnBu₃ / Pd catalyst)

Sonogashira Coupling
(Alkyne / Pd, Cu catalyst)

Substituted Styrene Derivative

Conjugated Diene

Substituted Alkene

Conjugated Enyne

Click to download full resolution via product page

Caption: Potential cross-coupling reactions of the vinyl bromide moiety.

Potential Applications
Drug Development: The 3,4-dimethoxyphenyl moiety is a common feature in many

biologically active compounds. This molecule could serve as a building block for the

synthesis of novel therapeutic agents.

Materials Science: As a functionalized monomer, it could potentially be used in the synthesis

of specialty polymers with tailored electronic or optical properties.

Organic Synthesis: It is a valuable intermediate for the construction of complex molecular

architectures due to its multiple reactive sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

